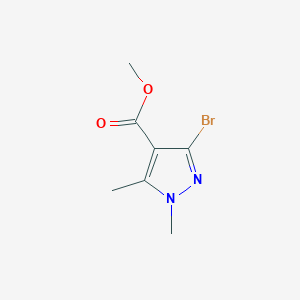
3-氟苄基三苯基膦氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluorobenzyl triphenylphosphonium chloride is an organophosphorus compound characterized by the presence of a fluorobenzyl group attached to a triphenylphosphonium moiety
科学研究应用
3-Fluorobenzyl triphenylphosphonium chloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various organophosphorus compounds.
Biology: The compound’s ability to form complexes with transition metals makes it useful in studying metal-ligand interactions and their biological implications.
Industry: It is employed in the synthesis of catalysts and other industrially relevant compounds.
作用机制
Triphenylphosphonium salts are a class of compounds that have been widely used in organic synthesis due to their unique chemical properties. They are typically synthesized from the reaction of triphenylphosphine with alkyl halides .
The unique properties of triphenylphosphonium salts stem from the positive charge on the phosphorus atom, which makes these compounds excellent leaving groups in nucleophilic substitution reactions .
In addition, triphenylphosphonium salts have been used as phase-transfer catalysts in organic reactions . These compounds can facilitate the transfer of a reactant from one phase to another, increasing the rate of reaction .
生化分析
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
准备方法
Synthetic Routes and Reaction Conditions
3-Fluorobenzyl triphenylphosphonium chloride can be synthesized through the reaction of 3-fluorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods
While specific industrial production methods for 3-fluorobenzyl triphenylphosphonium chloride are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Fluorobenzyl triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: It can react with electrophiles to form addition products.
Complex Formation: The compound can form complexes with transition metals, such as zirconium, leading to the formation of hexachlorozirconate complexes.
Common Reagents and Conditions
Common reagents used in reactions with 3-fluorobenzyl triphenylphosphonium chloride include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve solvents such as acetonitrile or dichloromethane, and reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving 3-fluorobenzyl triphenylphosphonium chloride depend on the specific reagents and conditions used. For example, reactions with zirconium tetrachloride yield hexachlorozirconate complexes .
相似化合物的比较
Similar Compounds
- 4-Fluorobenzyl triphenylphosphonium chloride
- Benzyl triphenylphosphonium chloride
- (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate
Uniqueness
3-Fluorobenzyl triphenylphosphonium chloride is unique due to the presence of the fluorine atom on the benzyl group, which can influence the compound’s reactivity and interaction with other molecules. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
属性
IUPAC Name |
(3-fluorophenyl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMMJIKCTCQTPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide](/img/structure/B2554341.png)
![6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/new.no-structure.jpg)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2554343.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2554345.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)
![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)


![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)
